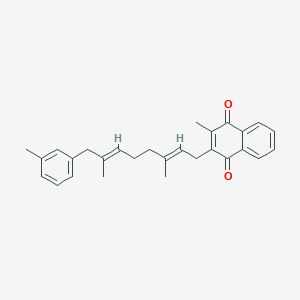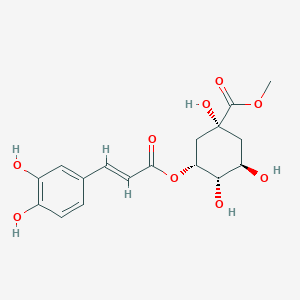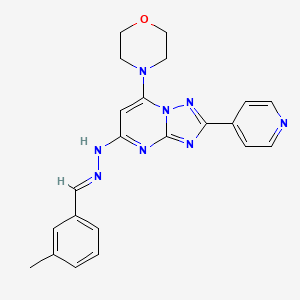
PIKfyve-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PIKfyve-IN-2 is a chemical compound that acts as an inhibitor of the phosphoinositide kinase PIKfyve. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate to produce phosphatidylinositol-3,5-bisphosphate, which is crucial for maintaining endomembrane homeostasis. This compound has emerged as a potential therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders .
Vorbereitungsmethoden
The synthesis of PIKfyve-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific reaction conditions to yield this compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
PIKfyve-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
PIKfyve-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of PIKfyve in cellular processes. In biology, it is employed to investigate the effects of PIKfyve inhibition on cellular functions such as endosomal trafficking, autophagy, and membrane homeostasis. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases like cancer, viral infections, and neurodegenerative disorders. It has shown promise in preclinical studies for its ability to inhibit the proliferation of cancer cells and suppress viral replication .
Wirkmechanismus
PIKfyve-IN-2 exerts its effects by inhibiting the activity of the phosphoinositide kinase PIKfyve. This inhibition disrupts the production of phosphatidylinositol-3,5-bisphosphate, leading to alterations in endosomal and lysosomal function. The molecular targets of this compound include the PIKfyve enzyme itself and downstream signaling pathways involved in membrane trafficking and autophagy. By inhibiting PIKfyve, this compound can induce cytoplasmic vacuolization and impair autophagic flux, which contributes to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
PIKfyve-IN-2 can be compared with other PIKfyve inhibitors such as apilimod and YM201636. Apilimod is a well-known PIKfyve inhibitor that has been studied for its potential in treating autoimmune diseases and viral infections. YM201636 is another PIKfyve inhibitor that has shown efficacy in preclinical models of neurodegenerative diseases. This compound is unique in its chemical structure and potency, offering distinct advantages in terms of selectivity and efficacy .
Similar Compounds::- Apilimod
- YM201636
- UNI418
These compounds share a common mechanism of action but differ in their chemical structures and specific applications .
Eigenschaften
Molekularformel |
C22H22N8O |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C22H22N8O/c1-16-3-2-4-17(13-16)15-24-27-19-14-20(29-9-11-31-12-10-29)30-22(25-19)26-21(28-30)18-5-7-23-8-6-18/h2-8,13-15H,9-12H2,1H3,(H,25,26,27,28)/b24-15+ |
InChI-Schlüssel |
AJGYMQGRBICUPO-BUVRLJJBSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)/C=N/NC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |
Kanonische SMILES |
CC1=CC(=CC=C1)C=NNC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



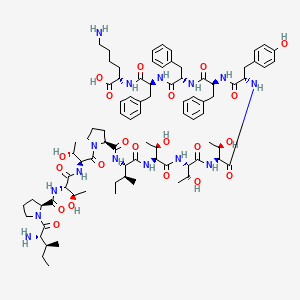
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
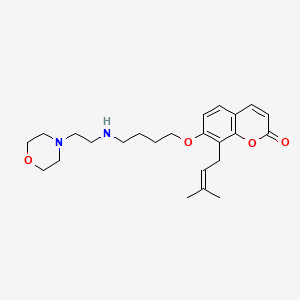

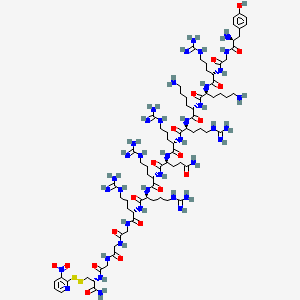
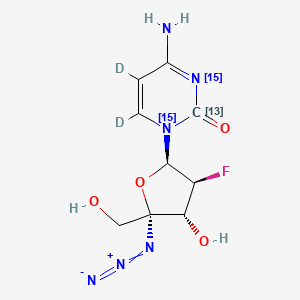

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)
![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
